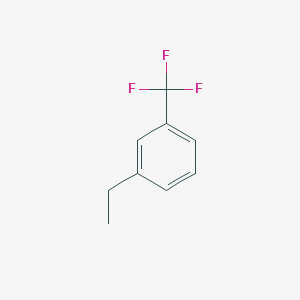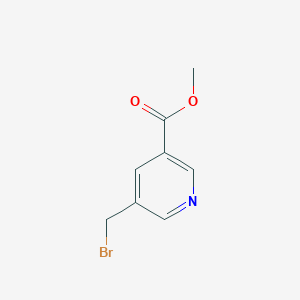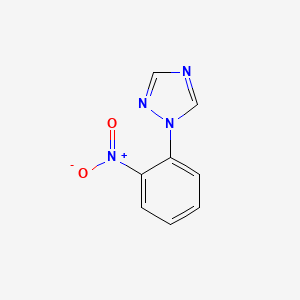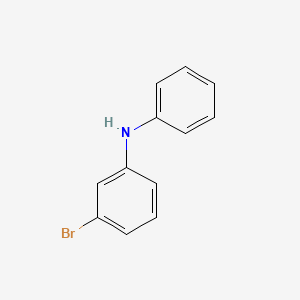
3-(苄氧基)-4-硝基苯甲酸甲酯
描述
Synthesis Analysis
The synthesis of related compounds often involves various chemical reactions, including tandem oxidative aminocarbonylation-cyclization reactions carried out in the presence of catalytic amounts of PdI2 in conjunction with an excess of KI under specific conditions .Molecular Structure Analysis
The molecular structure of a compound can be investigated using quantum chemical computations. These studies are crucial for understanding the electronic behavior and stability of the compound .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
The physical properties of related benzoate compounds have been extensively studied. For instance, the crystal packing, hydrogen bonding patterns, and planarity of the molecules are crucial for understanding the stability and solubility of compounds .科学研究应用
1. Synthesis and Analytical Characterization of Cyclization Products
- Summary of Application : This research focuses on the synthesis and characterization of cyclization products of a similar compound, 3-Propargyloxy-5-benzyloxy-benzoic acid methyl ester. The study is part of ongoing research on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis .
- Methods of Application : The molecular structure of the new compound was elucidated using 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
- Results or Outcomes : The research led to the synthesis of a pool of derivatives, which were tested for their inhibitory effect towards the salicylate synthase MbtI from M. tuberculosis, demonstrating promising activities .
2. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications
- Summary of Application : This review explores different chemical derivatives used as anti-melanogenic compounds. These include natural compounds present in plants and semi-synthetic and synthetic compounds inspired by these natural products .
- Methods of Application : The review discusses how appropriately designed scaffolds inspired by the structures of natural compounds are used to develop novel synthetic inhibitors .
- Results or Outcomes : The review summarizes the results of numerous studies, which could lead to the development of effective anti-tyrosinase agents with increased efficiency and safety in the near future .
3. Synthesis of a Fragment of a Novel Cytotoxic Cyclodepsipeptide
- Summary of Application : This study focuses on the synthesis of (S)-methyl 3-(((benzyloxy) carbonyl) amino)-7-hydroxyheptanoate, a fragment of a novel cytotoxic cyclodepsipeptide onchidin .
- Methods of Application : The fragment was synthesized through a six-step process .
- Results or Outcomes : The study does not provide specific results or outcomes .
4. Synthesis and Structural Analysis of Transition Metal Complexes
- Summary of Application : This research focuses on the synthesis, structural analysis, in vitro antioxidant, antimicrobial activity, and molecular docking studies of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde .
- Methods of Application : The Schiff base ligands coordinated via nitrogen of azomethine and deprotonated phenolic oxygen atoms (ONO) with metal ions in a 1:1 molar ratio .
- Results or Outcomes : The synthesized metal (II) complexes showed high potency in in vitro antioxidant activity and were more toxic than free Schiff base ligands in in vitro antimicrobial activities .
5. Benzylic Oxidations and Reductions
- Summary of Application : This study focuses on the oxidation of alkyl side-chains and the reduction of nitro groups and aryl ketones .
- Methods of Application : The oxidation is normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .
- Results or Outcomes : The study provides a method for preparing substituted benzoic acids .
6. Preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine
- Summary of Application : This compound, 1-Benzyloxy-2-methyl-3-nitrobenzene, may be used in the preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The study does not provide specific results or outcomes .
7. Synthesis and Structural Analysis of Transition Metal Complexes
- Summary of Application : This research focuses on the synthesis, structural analysis, in vitro antioxidant, antimicrobial activity, and molecular docking studies of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde .
- Methods of Application : The Schiff base ligands coordinated via nitrogen of azomethine and deprotonated phenolic oxygen atoms (ONO) with metal ions in a 1:1 molar ratio .
- Results or Outcomes : The synthesized metal (II) complexes are highly potent and also show good efficiency for decolourizing the purple-coloured solution of DPPH compared to free Schiff base ligands .
8. Benzylic Oxidations and Reductions
- Summary of Application : This study focuses on the oxidation of alkyl side-chains and the reduction of nitro groups and aryl ketones .
- Methods of Application : The oxidation is normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .
- Results or Outcomes : The study provides a method for preparing substituted benzoic acids .
9. Preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine
- Summary of Application : This compound, 1-Benzyloxy-2-methyl-3-nitrobenzene, may be used in the preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The study does not provide specific results or outcomes .
安全和危害
属性
IUPAC Name |
methyl 4-nitro-3-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-15(17)12-7-8-13(16(18)19)14(9-12)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCJSGXSVJQJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567612 | |
| Record name | Methyl 3-(benzyloxy)-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(benzyloxy)-4-nitrobenzoate | |
CAS RN |
209528-69-8 | |
| Record name | Methyl 3-(benzyloxy)-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1354875.png)
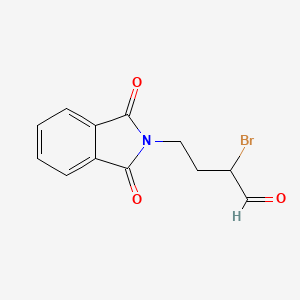
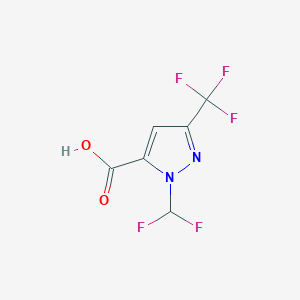
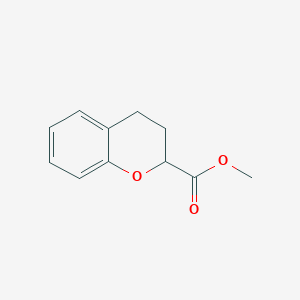
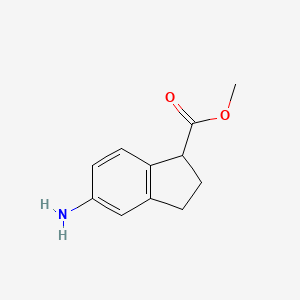
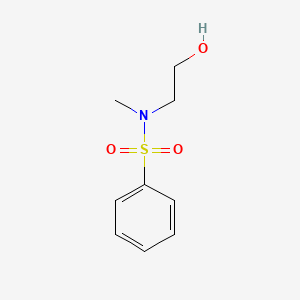
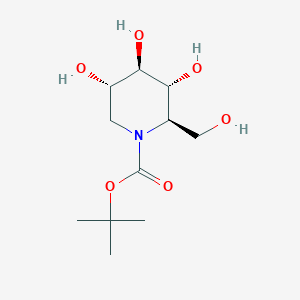
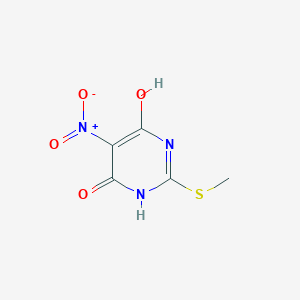
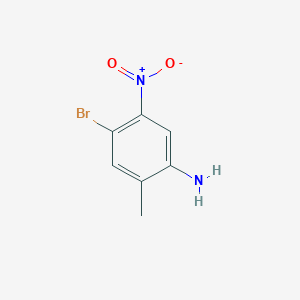
![Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1354912.png)
